2-(4-Fluoro-3-methylphenyl)-2-propanol
Overview
Description
2-(4-Fluoro-3-methylphenyl)-2-propanol is an organic compound with the molecular formula C₁₀H₁₃FO It is a derivative of phenylpropanol and contains a fluorine atom and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylphenyl)-2-propanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using a palladium or platinum catalyst can be employed to reduce the aldehyde group to the alcohol. This method offers higher yields and can be performed under controlled conditions to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Fluoro-3-methylacetophenone or 4-fluoro-3-methylbenzoic acid.
Reduction: 4-Fluoro-3-methylpropane.
Substitution: Various substituted phenylpropanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)-2-propanol depends on its interaction with specific molecular targets. The presence of the fluorine atom and the hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenylpropan-2-one: A ketone derivative with similar structural features.
4-Fluoro-3-methylbenzyl alcohol: An alcohol with a similar phenyl ring substitution pattern.
4-Fluoro-3-methylphenylacetic acid: A carboxylic acid derivative with a similar substitution pattern.
Uniqueness
2-(4-Fluoro-3-methylphenyl)-2-propanol is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-fluoro-3-methylphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMSDEICRKMTJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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